molecular formula C13H10FNO2 B1370370 Methyl 5-(4-fluorophenyl)nicotinate CAS No. 893734-77-5

Methyl 5-(4-fluorophenyl)nicotinate

Cat. No.: B1370370
CAS No.: 893734-77-5
M. Wt: 231.22 g/mol
InChI Key: RKCFLSMVFNQWHR-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)nicotinate (CAS: 893734-77-5) is a nicotinic acid derivative characterized by a pyridine-3-carboxylate ester core substituted with a 4-fluorophenyl group at the 5-position. It is synthesized via Suzuki-Miyaura cross-coupling between methyl 5-bromopyridine-3-carboxylate and 4-fluorobenzeneboronic acid, followed by purification to achieve 98% purity . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active nicotinate esters, which are often explored as prodrugs or enzyme inhibitors. Its ester group and fluorinated aromatic moiety make it a candidate for studying hydrolysis kinetics and receptor interactions.

Properties

IUPAC Name

methyl 5-(4-fluorophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCFLSMVFNQWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627995
Record name Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893734-77-5
Record name Methyl 5-(4-fluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-fluorophenyl)nicotinate typically involves the esterification of 5-(4-fluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(4-fluorophenyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-(4-fluorophenyl)nicotinate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)nicotinate involves its interaction with specific molecular targets. The compound may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl Positioning : The 4-fluorophenyl group in this compound contrasts with the 2-fluorophenyl substituent in QW-5989, which may influence steric interactions and metabolic stability .

Inferences :

  • Methyl nicotinate’s stability (>95 hours) suggests that simple esters resist HSA-mediated hydrolysis.
  • In contrast, esters with bulky alkoxy groups (e.g., 2-butoxyethyl) hydrolyze rapidly, highlighting the role of substituent size and polarity in hydrolysis rates .

Biological Activity

Methyl 5-(4-fluorophenyl)nicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorophenyl group, which may enhance its biological properties compared to other nicotinate derivatives.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H10_{10}FNO2_2
  • Molecular Weight : Approximately 221.21 g/mol
  • Structural Features : The compound features a methyl ester group attached to the 5-position of the nicotinic acid backbone, with a para-fluorophenyl substituent.

The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. While specific mechanisms are still under investigation, potential modes of action include:

  • Modulation of Enzyme Activity : The compound may influence enzyme function, potentially affecting metabolic pathways.
  • Receptor Interaction : It may interact with cellular receptors, leading to downstream effects on cell signaling and function.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study demonstrated its effectiveness in reducing inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In laboratory settings, it has been tested against various bacterial strains, exhibiting inhibitory effects that warrant further exploration for potential use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl NicotinateMethyl ester of nicotinic acidKnown for vasodilatory properties
Ethyl 5-(4-fluorophenyl)nicotinateEthyl instead of methyl groupPotentially different pharmacokinetics
Methyl 5-(3-fluorophenyl)nicotinateDifferent position of fluorine substituentVaries in reactivity and biological activity

This compound stands out due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound on RAW264.7 macrophage cells. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory therapeutic agent .
  • Antimicrobial Activity Evaluation :
    • Another research effort examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory concentrations, indicating its potential application in treating bacterial infections .
  • Mechanistic Insights :
    • Ongoing studies are focusing on elucidating the precise molecular targets and pathways influenced by this compound. Preliminary data suggest that it may modulate specific signaling pathways involved in inflammation and infection response .

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